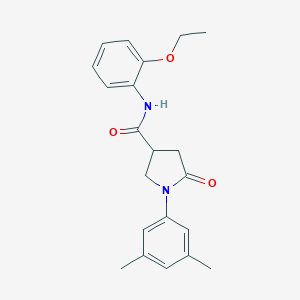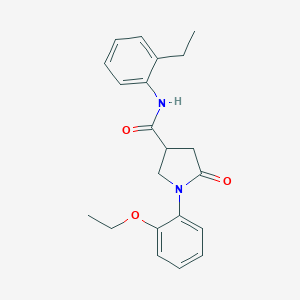![molecular formula C16H16N2O3S B271269 N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide, also known as THAL-SNS-032, is a small molecule inhibitor that has been extensively studied in recent years. It is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), which is a key regulator of transcription elongation. THAL-SNS-032 has been shown to have potential therapeutic applications in a variety of diseases, including cancer and viral infections.
作用機序
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide exerts its effects by inhibiting the activity of CDK9, which is a key regulator of transcription elongation. CDK9 phosphorylates the C-terminal domain of RNA polymerase II, which allows for efficient transcription elongation. Inhibition of CDK9 by this compound results in the inhibition of transcription elongation, leading to the downregulation of genes that are critical for cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on transcription elongation, this compound has been shown to induce apoptosis in cancer cells, and to inhibit angiogenesis, which is the process by which new blood vessels are formed.
実験室実験の利点と制限
One of the main advantages of N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide is its potency and selectivity for CDK9. This makes it a useful tool for studying the role of CDK9 in various biological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to achieve sustained inhibition of CDK9 in vivo.
将来の方向性
There are several potential future directions for research on N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of more potent and selective CDK9 inhibitors that could be used for therapeutic purposes. Another area of interest is the identification of biomarkers that could be used to predict response to this compound in cancer patients. Additionally, there is potential for the use of this compound in combination with other anticancer agents to improve treatment outcomes.
合成法
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide is synthesized using a multistep process that involves the coupling of 4-(4-morpholinylcarbonyl)phenylboronic acid with 2-bromo-thiophene-3-carboxylic acid, followed by a Suzuki coupling reaction with 4,7-dichloroquinoline. The resulting intermediate is then subjected to a final cyclization step to yield this compound.
科学的研究の応用
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer. CDK9 is known to play a critical role in the regulation of gene expression, and its overexpression has been linked to various types of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other anticancer agents.
In addition to its anticancer properties, this compound has also been studied for its potential antiviral effects. CDK9 is required for the replication of several viruses, including HIV and hepatitis B virus. This compound has been shown to inhibit the replication of these viruses in vitro, and has demonstrated efficacy in animal models of viral infection.
特性
分子式 |
C16H16N2O3S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
N-[4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H16N2O3S/c19-15(14-2-1-11-22-14)17-13-5-3-12(4-6-13)16(20)18-7-9-21-10-8-18/h1-6,11H,7-10H2,(H,17,19) |
InChIキー |
OACWYJNHXKFZBE-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
正規SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)












